3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DL-017 involves multiple steps, starting with the preparation of the quinazoline core. The key steps include:
Formation of the quinazoline core: This is typically achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperazine moiety: This step involves the reaction of the quinazoline core with a piperazine derivative, often under reflux conditions in the presence of a suitable solvent.
Methylation and thiolation:
Industrial Production Methods
Industrial production of DL-017 would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening methods to identify optimal reaction parameters .
Chemical Reactions Analysis
Types of Reactions
DL-017 undergoes several types of chemical reactions, including:
Oxidation: DL-017 can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of DL-017 can lead to the formation of the corresponding amines and thiols.
Substitution: DL-017 can undergo nucleophilic substitution reactions, particularly at the piperazine and quinazoline moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted quinazolines .
Scientific Research Applications
Mechanism of Action
DL-017 exerts its effects through multiple mechanisms:
Alpha-1 Adrenoceptor Antagonism: DL-017 blocks alpha-1 adrenoceptors, leading to vasodilation and a reduction in blood pressure.
Ionotropic Glutamate Receptor Antagonism: By blocking ionotropic glutamate receptors, DL-017 can modulate neurotransmission and reduce excitotoxicity.
Sodium Channel Blockade: DL-017 inhibits sodium channels, which can reduce cardiac excitability and contractility.
Comparison with Similar Compounds
Similar Compounds
Prazosin: Another alpha-1 adrenoceptor antagonist used to treat hypertension.
Bisoprolol: A beta-blocker that also has antihypertensive effects.
Amlodipine: A calcium channel blocker used to treat high blood pressure and angina.
Uniqueness of DL-017
DL-017 is unique in that it combines multiple mechanisms of action, including alpha-1 adrenoceptor antagonism, ionotropic glutamate receptor antagonism, and sodium channel blockade. This multi-target approach may provide more comprehensive cardiovascular benefits compared to drugs that target a single pathway .
Properties
Molecular Formula |
C23H27N5OS |
---|---|
Molecular Weight |
421.6 g/mol |
IUPAC Name |
3-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-methylsulfanyl-2,3-dihydroimidazo[1,2-c]quinazoline |
InChI |
InChI=1S/C23H27N5OS/c1-29-21-10-6-5-9-20(21)27-13-11-26(12-14-27)16-17-15-24-22-18-7-3-4-8-19(18)25-23(30-2)28(17)22/h3-10,17H,11-16H2,1-2H3 |
InChI Key |
DVYBIZHLZSDANU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3CN=C4N3C(=NC5=CC=CC=C54)SC |
Synonyms |
3-((4-(2-methoxyphenyl)piperazin-1-ly)methyl)-5-(emthylthio)-2,3-dihydroimidazo(1,2-c)quinazoline DL 017 DL-017 |
Origin of Product |
United States |
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